

# Benzo[pqr]picene UV-Vis spectral comparison

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## Compound Focus: Benzo[pqr]picene

CAS No.: 189-96-8

Cat. No.: S1513510

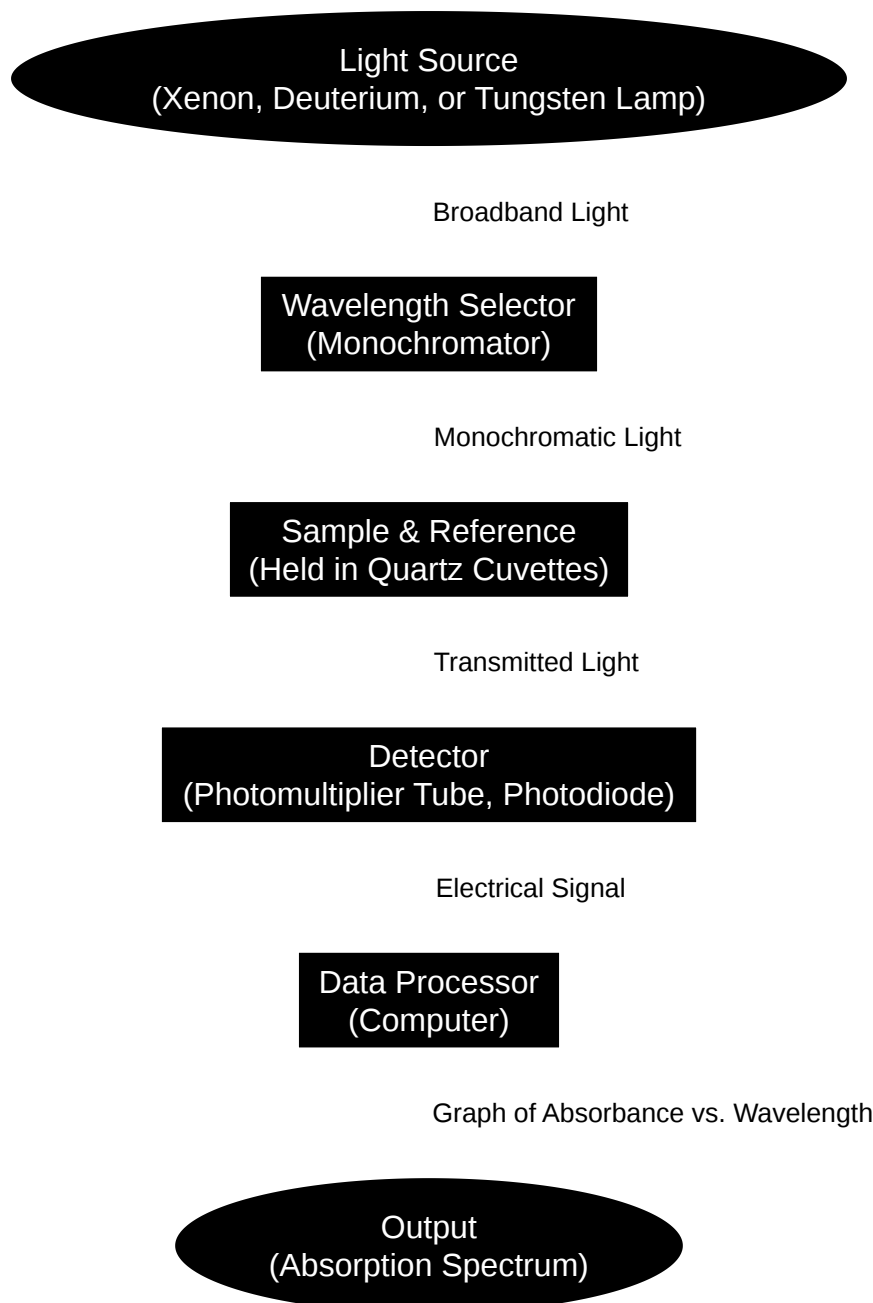
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## Chemical Data Summary

Compound Name	Molecular Formula	Molecular Weight	CAS Registry Number	UV-Vis Spectral Data Availability
Benzo[pqr]picene [1] [2]	C <sub>24</sub> H <sub>14</sub>	302.37 g/mol	189-96-8	Not found in search results
Picene [3]	C <sub>22</sub> H <sub>14</sub>	278.35 g/mol	213-46-7	Available (Source: NIST) [3]

## Experimental Protocol for UV-Vis Spectral Analysis

While direct data for **Benzo[pqr]picene** is unavailable, the general methodology for obtaining a UV-Vis spectrum is well-established. The following workflow outlines the key steps, based on standard instrumental principles [4].



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The methodology involves the following key components and considerations [4]:

- **Instrumentation:** As shown in the workflow, a UV-Vis spectrophotometer consists of a light source, a monochromator to select specific wavelengths, a sample compartment, a detector, and a data processor.
- **Sample Preparation:** For UV range analysis, samples must be held in quartz cuvettes, as glass and plastic absorb UV light. A reference or "blank" sample (e.g., the pure solvent used to prepare the sample) is always measured first to establish a baseline [4].

- **Data Interpretation:** The output is a graph of absorbance versus wavelength, known as an absorption spectrum. The concentration of an analyte in solution can be determined using the **Beer-Lambert Law**:  $A = \epsilon lc$ , where  $A$  is absorbance,  $\epsilon$  is the molar absorptivity,  $l$  is the path length of the cuvette, and  $c$  is the concentration [4].

## How to Proceed with Your Research

To create the comparison guide you need, I suggest the following steps:

- **Consult Specialized Databases:** The most relevant spectral data is likely housed in subscription-based scientific databases. You may find it through your institution's library or resources like the **UV/Vis+ Photochemistry Database** [5] or the **NIST Chemistry WebBook** [3].
- **Search the Literature:** Conduct a direct search for academic papers on platforms like Google Scholar or PubMed using search terms such as "**Benzo[pqr]picene** UV-Vis spectrum" or "**Benzo[pqr]picene** spectroscopy."
- **Use the Reference Data:** The available spectrum for **picene** from NIST can be a valuable starting point for predicting or understanding the spectral behavior of its benzo-derivative, **Benzo[pqr]picene** [3].

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## References

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2. CAS # 189-96-8, Benzo ( pqr ) Picene : more information. [chemblink.com]
3. Picene [webbook.nist.gov]
4. - UV Spectroscopy: Principle, Strengths and... | Technology Networks Vis [technologynetworks.com]
5. / UV + Photochemistry Database Vis [science-softcon.de]

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